molecular formula C12H15OP B14348407 3-Methyl-1-phenylphosphinan-4-one CAS No. 94988-36-0

3-Methyl-1-phenylphosphinan-4-one

Cat. No.: B14348407
CAS No.: 94988-36-0
M. Wt: 206.22 g/mol
InChI Key: PFFQQGQOBVPDBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-phenylphosphinan-4-one is an organic compound that belongs to the class of phosphinanes. These compounds are characterized by a phosphorus atom incorporated into a six-membered ring. The presence of a phenyl group and a methyl group attached to the phosphorus atom makes this compound unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-phenylphosphinan-4-one can be achieved through various synthetic routes. One common method involves the reaction of phenylphosphine with methyl iodide under controlled conditions to form the desired product. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenylphosphinan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphines.

    Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce various phosphines.

Scientific Research Applications

3-Methyl-1-phenylphosphinan-4-one has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound can be used in studies involving phosphorus-containing biomolecules.

    Medicine: Research into potential pharmaceutical applications, such as drug design and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Methyl-1-phenylphosphinan-4-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphorus atom in the compound can form bonds with various biological molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in catalysis, biological studies, or pharmaceutical research.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-phenylphosphinan-4-ol: Similar structure but with a hydroxyl group instead of a ketone.

    3-Methyl-1-phenylphosphinan-4-thione: Contains a sulfur atom in place of the oxygen atom in the ketone group.

Uniqueness

3-Methyl-1-phenylphosphinan-4-one is unique due to its specific combination of a phenyl group, a methyl group, and a phosphorus atom within a six-membered ring. This structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

CAS No.

94988-36-0

Molecular Formula

C12H15OP

Molecular Weight

206.22 g/mol

IUPAC Name

3-methyl-1-phenylphosphinan-4-one

InChI

InChI=1S/C12H15OP/c1-10-9-14(8-7-12(10)13)11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3

InChI Key

PFFQQGQOBVPDBT-UHFFFAOYSA-N

Canonical SMILES

CC1CP(CCC1=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.